![molecular formula C15H24O5 B1666790 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol CAS No. 86259-87-2](/img/structure/B1666790.png)
1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
Overview
Description
1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol is an organic compound . It is related to 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine , which is a liquid stored in a refrigerator . The compound has a molecular weight of 283.37 .
Molecular Structure Analysis
The InChI code for 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine, a related compound, is 1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 .Physical And Chemical Properties Analysis
The related compound 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine has a density of 1.1±0.1 g/cm^3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 78.7±0.3 cm^3, a polar surface area of 63 Å^2, a polarizability of 31.2±0.5 10^-24 cm^3, a surface tension of 39.7±3.0 dyne/cm, and a molar volume of 266.9±3.0 cm^3 .Scientific Research Applications
Enzyme Catalysis
Tetraethylene Glycol Monobenzyl Ether is used in enzyme catalysis. For instance, it has been used in the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly (ethylene glycol)s (PEG)s catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent . The reactions proceeded in a step-wise manner, first producing monothiols .
Synthesis of Thiol-Functionalized TEGs and PEGs
The compound is used in the synthesis of thiol-functionalized TEGs and PEGs. The structure of the products was confirmed by 1H-NMR and 13C-NMR spectroscopy . Enzyme catalysis was found to be a powerful tool to effectively synthesize thiol-functionalized TEGs and PEGs .
Membrane Protein Research
Tetraethylene Glycol Monobenzyl Ether plays a significant role in membrane protein research. A combinatorial synthesis strategy enables an unprecedented fine tuning of detergent properties, such as overall polarity and shape, which are determining factors in applications, such as membrane protein research .
Drug Discovery
The compound is used in drug discovery. Non-ionic detergents with tailor-made properties are indispensable tools for today’s world applications, such as cleaning, disinfection, and drug discovery .
Cleaning and Disinfection
Tetraethylene Glycol Monobenzyl Ether is used in cleaning and disinfection. Non-ionic detergents mediate the miscibility of hydrophilic and lipophilic substances, forming the basis for various applications, such as cleaning and disinfection .
Emulsification
The compound is used in emulsification. Due to their amphiphilic nature, detergents mediate the miscibility of hydrophilic and lipophilic substances, which forms the basis for applications such as emulsification .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as glycol ethers, are commonly used as solvents in paints and cleaners .
Mode of Action
It has been used in the synthesis of thiol-functionalized tetraethylene glycol (teg) and poly(ethylene glycol)s (pegs) by transesterification of methyl 3-mercaptopropionate (mp-sh) under solvent-less conditions using a heterogeneous catalyst, namely, candida antarctica lipase b (calb) .
Biochemical Pathways
It’s known that similar compounds, such as glycol ethers, can be used as intermediates that undergo further chemical reactions, producing glycol diethers and glycol ether acetates .
Result of Action
It’s known that similar compounds, such as glycol ethers, have good solvent properties while having higher boiling points than the lower-molecular-weight ethers and alcohols .
Action Environment
It’s known that similar compounds, such as glycol ethers, are commonly used in various environments, including in the production of paints, cleaners, and other products .
properties
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIVUQXPXUNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454414 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
CAS RN |
86259-87-2 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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